molecular formula C8H16N2O2S B6498307 N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide CAS No. 1340053-51-1

N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6498307
CAS No.: 1340053-51-1
M. Wt: 204.29 g/mol
InChI Key: ATISPCRWAROSDZ-UHFFFAOYSA-N
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Description

N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide is a compound that features a pyrrolidine ring, a cyclopropane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the 1,3-dipolar cycloaddition process between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl acrylate under acid conditions in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Cyclopropane derivatives: Compounds containing cyclopropane rings, such as cyclopropylamines.

    Sulfonamide derivatives: Compounds like sulfanilamide and other sulfonamide-based drugs.

Uniqueness

N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-pyrrolidin-3-ylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-10(7-4-5-9-6-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISPCRWAROSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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